molecular formula C13H15FO3 B1395831 4-(2-Fluorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid CAS No. 1272802-31-9

4-(2-Fluorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid

Cat. No.: B1395831
CAS No.: 1272802-31-9
M. Wt: 238.25 g/mol
InChI Key: REIIWSBGQGVJRI-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Tetrahydropyran, a core structure in 4-(2-Fluorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid, can be produced from pyran by adding four hydrogens . 2-Tetrahydropyranyl (THP-) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis .

Scientific Research Applications

  • Synthesis of Novel Compounds :

    • Research has explored the synthesis of novel compounds using derivatives of tetrahydro-2H-pyran-4-carboxylic acid. For instance, Agekyan and Mkryan (2015) reported the synthesis of p-aminobenzoic acid diamides based on a similar compound, 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid, demonstrating the potential of such structures in organic synthesis (Agekyan & Mkryan, 2015).
  • Development of Heterocyclic Systems :

    • Kisel, Kostyrko, Platonov, and Kovtunenko (2002) discussed the synthesis of novel heterocyclic systems containing a partially hydrogenated spiro[isoquinoline-4,4'-(2H)-pyran] fragment. This indicates the utility of tetrahydro-2H-pyran derivatives in developing complex heterocyclic structures (Kisel, Kostyrko, Platonov & Kovtunenko, 2002).
  • Enantiospecific Synthesis :

    • Deschenaux, Kallimopoulos, Stoeckli-Evans, and Jacot‐Guillarmod (1989) conducted enantiospecific synthesis of related compounds, demonstrating the relevance of tetrahydro-2H-pyran derivatives in stereoselective synthesis (Deschenaux, Kallimopoulos, Stoeckli-Evans & Jacot‐Guillarmod, 1989).
  • Preparation of Fragrant Compounds :

    • Vyskočilová, Krátká, Veselý, Vrbková, and Červený (2016) demonstrated the use of tetrahydro-2H-pyran derivatives in the preparation of fragrant compounds like 2-isobutyl-4-methyl-tetrahydro-2H-pyran-4-ol, highlighting its application in the flavor and fragrance industry (Vyskočilová, Krátká, Veselý, Vrbková & Červený, 2016).
  • Design and Synthesis of Receptor Antagonists :

    • Gao et al. (2015) described the design and synthesis of a novel series of histamine H3 receptor antagonists using a scaffold that includes tetrahydro-pyran-4-carboxylic acid derivatives, showcasing its potential in the development of therapeutic agents (Gao et al., 2015).
  • Synthesis of Anti-Cancer Compounds :

    • Hammam, El-Salam, Mohamed, and Hafez (2005) explored the synthesis of novel fluoro-substituted benzo[b]pyran with anti-lung cancer activity, underlining the significance of such compounds in cancer research (Hammam, El-Salam, Mohamed & Hafez, 2005).

Biochemical Analysis

Biochemical Properties

4-(2-Fluorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions can vary, including enzyme inhibition or activation, which can alter the biochemical pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that are crucial for cell growth and differentiation, thereby impacting cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to certain enzymes, leading to their inhibition or activation. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to changes in its effectiveness and impact on cellular function. Long-term effects observed in in vitro or in vivo studies include alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, toxic or adverse effects may be observed, including cellular damage or disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially influencing metabolic flux and metabolite levels. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain tissues can influence its effectiveness and potential side effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall impact on cellular processes .

Properties

IUPAC Name

4-[(2-fluorophenyl)methyl]oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO3/c14-11-4-2-1-3-10(11)9-13(12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIIWSBGQGVJRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Fluorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid
Reactant of Route 2
4-(2-Fluorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid
Reactant of Route 3
4-(2-Fluorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-(2-Fluorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid
Reactant of Route 5
4-(2-Fluorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid
Reactant of Route 6
4-(2-Fluorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid

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